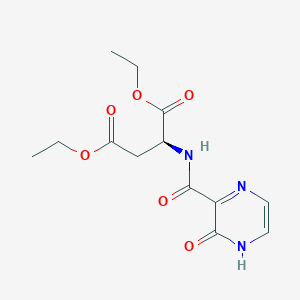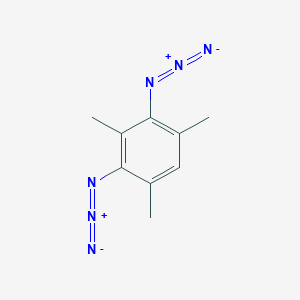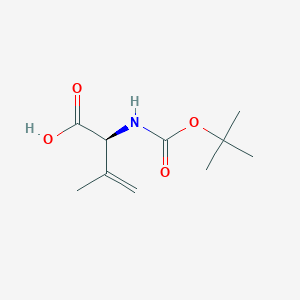
Diethyl N-(3-oxo-3,4-dihydropyrazine-2-carbonyl)-L-aspartate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl N-(3-oxo-3,4-dihydropyrazine-2-carbonyl)-L-aspartate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazine ring and an aspartate moiety. It is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl N-(3-oxo-3,4-dihydropyrazine-2-carbonyl)-L-aspartate typically involves the reaction of diethyl aspartate with 3-oxo-3,4-dihydropyrazine-2-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl N-(3-oxo-3,4-dihydropyrazine-2-carbonyl)-L-aspartate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazine ring or the aspartate moiety is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of substituted pyrazine or aspartate derivatives.
Applications De Recherche Scientifique
Diethyl N-(3-oxo-3,4-dihydropyrazine-2-carbonyl)-L-aspartate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s potential biological activities make it a candidate for studies in enzymatic reactions and metabolic pathways.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Diethyl N-(3-oxo-3,4-dihydropyrazine-2-carbonyl)-L-aspartate exerts its effects involves its interaction with specific molecular targets. The pyrazine ring and aspartate moiety can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide
- 3-hydroxypyrazine-2-carboxamide
Uniqueness
Diethyl N-(3-oxo-3,4-dihydropyrazine-2-carbonyl)-L-aspartate is unique due to its combination of a pyrazine ring and an aspartate moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for specific research applications.
Propriétés
Numéro CAS |
499785-88-5 |
|---|---|
Formule moléculaire |
C13H17N3O6 |
Poids moléculaire |
311.29 g/mol |
Nom IUPAC |
diethyl (2S)-2-[(2-oxo-1H-pyrazine-3-carbonyl)amino]butanedioate |
InChI |
InChI=1S/C13H17N3O6/c1-3-21-9(17)7-8(13(20)22-4-2)16-12(19)10-11(18)15-6-5-14-10/h5-6,8H,3-4,7H2,1-2H3,(H,15,18)(H,16,19)/t8-/m0/s1 |
Clé InChI |
XVHUNXPQHGKBOV-QMMMGPOBSA-N |
SMILES isomérique |
CCOC(=O)C[C@@H](C(=O)OCC)NC(=O)C1=NC=CNC1=O |
SMILES canonique |
CCOC(=O)CC(C(=O)OCC)NC(=O)C1=NC=CNC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![O-[(Hydrazinylidenemethyl)amino]-D-serine](/img/structure/B12581746.png)
![1,1'-[4-(2-Methylpropoxy)but-1-ene-1,1-diyl]dibenzene](/img/structure/B12581754.png)
![Phosphoramidic dichloride, [(cyclohexylamino)carbonyl]-](/img/structure/B12581759.png)

![N-[3-(Butylsulfamoyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12581764.png)
![3-{(1E)-N-[3-(Triethoxysilyl)propyl]ethanimidoyl}hex-5-en-2-one](/img/structure/B12581768.png)


![1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, 6-bromo-N,N-dimethyl-](/img/structure/B12581795.png)
![3-Pyridinecarboxamide, N-[[4-(hydroxymethyl)phenyl]methyl]-](/img/structure/B12581805.png)


![5-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyrrolidin-2-one](/img/structure/B12581820.png)

